5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains both pyridine and oxadiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol typically involves the reaction of 2,6-dichloropyridine with appropriate reagents to form the desired oxadiazole ring. One common method involves the cyclization of 2,6-dichloropyridine with thiosemicarbazide under acidic conditions . The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound . Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, reduced derivatives.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The exact molecular targets and pathways may vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of 5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol.
4-Amino-2,6-dichloropyridine: Another derivative of 2,6-dichloropyridine with different chemical properties and applications.
1,3,4-Oxadiazole derivatives: A class of compounds with similar oxadiazole rings but different substituents.
Uniqueness
This compound is unique due to the presence of both pyridine and oxadiazole rings, which confer distinct chemical and biological properties.
Biologische Aktivität
5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol (CAS No. 119221-62-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including cytotoxicity against various cancer cell lines, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₇H₃Cl₂N₃OS
- Molecular Weight : 248.09 g/mol
- Structure : The compound features a pyridine ring substituted with dichloro groups and an oxadiazole thiol moiety, which is crucial for its biological activity.
Cytotoxicity Studies
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:
Cell Line | IC₅₀ (μM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 15.63 | |
HeLa (Cervical Cancer) | 29.00 | |
U-937 (Leukemia) | <10.00 |
The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited potent cytotoxicity against the MCF-7 and U-937 cell lines, suggesting its potential as an anticancer agent.
The mechanisms underlying the cytotoxic effects of this compound involve:
- Induction of Apoptosis : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and upregulation of pro-apoptotic proteins like p53 .
- Cell Cycle Arrest : Studies indicated that treatment with this compound leads to cell cycle arrest at the G2/M phase, contributing to its anticancer effects .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed upon treatment with the compound, which may lead to oxidative stress and subsequent cancer cell death .
Study on Anticancer Activity
A study conducted by researchers evaluated various oxadiazole derivatives for their anticancer properties. Among them, this compound was highlighted for its superior activity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin . The study emphasized the need for further structural modifications to enhance efficacy and reduce toxicity.
In Vivo Studies
While in vitro studies provide valuable insights into the biological activity of this compound, in vivo studies are essential for understanding its therapeutic potential. Preliminary animal studies suggest that derivatives similar to this compound may exhibit favorable pharmacokinetic profiles and reduced side effects compared to traditional chemotherapeutics .
Eigenschaften
IUPAC Name |
5-(2,6-dichloropyridin-4-yl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3OS/c8-4-1-3(2-5(9)10-4)6-11-12-7(14)13-6/h1-2H,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCWSYQIRJNUBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)C2=NNC(=S)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371121 |
Source
|
Record name | 5-(2,6-Dichloropyridin-4-yl)-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119221-62-4 |
Source
|
Record name | 5-(2,6-Dichloropyridin-4-yl)-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.